1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
Description
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-(4-chlorophenyl)thiazole moiety and a 3-chloro-5-(trifluoromethyl)pyridinyl group. This structure combines electron-withdrawing substituents (chloro, trifluoromethyl) and aromatic systems (thiazole, pyridine), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N4S/c20-14-3-1-12(2-4-14)16-11-29-18(26-16)28-7-5-27(6-8-28)17-15(21)9-13(10-25-17)19(22,23)24/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMODXOHUMSDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123095 | |
| Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-12-1 | |
| Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Both thiazole and indole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from the biological activities of similar compounds that it likely interacts with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions, which can affect enzyme activity. The compound may also interact with proteins involved in signal transduction pathways, potentially altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. It may also interact with DNA or RNA, influencing gene expression and protein synthesis. The presence of the thiazole and pyridine rings allows for strong binding interactions with various biomolecules, enhancing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity and effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with biomolecules and influence cellular processes.
Biological Activity
The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (often referred to as compound 1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2F3N4S
- Molecular Weight : 413.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiazole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Anticonvulsant Activity
Recent studies have demonstrated that thiazole derivatives possess significant anticonvulsant properties. For example, in an experiment involving picrotoxin-induced convulsions, compounds similar to compound 1 showed promising results with effective doses (ED50) and toxicity profiles indicating potential therapeutic applications in seizure disorders .
Anticancer Activity
The structural components of compound 1 suggest potential anticancer properties. In vitro studies have shown that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM against A-431 and Jurkat cell lines, indicating strong cytotoxic effects . The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity and ability to penetrate cell membranes.
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial efficacy. The thiazole ring has been associated with enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazole derivatives ranged from 3.12 to 12.5 µg/mL, showcasing their potential as antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Thiazole Moiety : Essential for anticonvulsant and anticancer activities.
- Chlorophenyl Substitution : Increases biological activity due to enhanced electron-withdrawing characteristics.
- Piperazine Ring : Contributes to the overall stability and bioavailability of the compound.
Study 1: Anticonvulsant Efficacy
In a study published in Pharmacology Reports, researchers synthesized several thiazole derivatives and tested their anticonvulsant effects using the maximal electroshock (MES) test. Compound 1 was among those that displayed significant protective effects with an ED50 of 24.38 mg/kg, suggesting its potential use in treating epilepsy .
Study 2: Anticancer Properties
A comprehensive evaluation of various thiazole derivatives was conducted to assess their anticancer potential. Compound 1 showed comparable efficacy to established chemotherapeutics such as doxorubicin, with IC50 values indicating strong cytotoxicity against multiple cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Differentiators
- Target Selectivity: Unlike kinase inhibitors (e.g., BMS-354825, AZD0530), the target compound lacks explicit kinase inhibition data but shares the piperazine-thiazole scaffold seen in CRF1 antagonists (MTIP, SSR125543A). The 3-chloro-5-(trifluoromethyl)pyridine group may enhance CNS penetration compared to non-halogenated analogs .
- Pharmacokinetics: The trifluoromethyl group could improve metabolic stability relative to non-fluorinated CRF1 antagonists (e.g., R121919) . However, its bulkiness may reduce oral absorption compared to simpler analogs like SSR125543A .
- Therapeutic Potential: While MTIP and SSR125543A are validated in alcoholism and depression models, the target compound’s dual aromatic systems may broaden its applicability to oncology (akin to BMS-354825) or inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine?
- Methodological Answer : The compound can be synthesized via peptide coupling reagents such as HOBt and TBTU in anhydrous DMF with NEt3 as a base. For example, piperazine derivatives are often prepared by reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with carboxylic acid derivatives under controlled conditions (e.g., 0.43 mmol scale, 55% yield) . Purification typically involves column chromatography, and structural confirmation requires NMR and mass spectrometry.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>98% as per industry standards for research compounds) .
- NMR spectroscopy : For verifying substituent positions (e.g., aromatic protons in thiazole and pyridine rings).
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally related 4-heterocyclic acylpyrazolones .
Q. What are the key structural features influencing this compound’s biological activity?
- Methodological Answer : The trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, while the chlorophenyl-thiazole moiety may contribute to target binding. Comparative studies on analogous piperazine derivatives suggest that electron-withdrawing groups (e.g., -Cl, -CF3) improve receptor affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer :
- Scale-up adjustments : Replace TBTU with cost-effective alternatives like EDCI for coupling.
- Solvent optimization : Test DCM or THF for improved solubility of intermediates.
- Catalytic methods : Explore microwave-assisted synthesis to reduce reaction time, as seen in similar piperazine-based syntheses (e.g., 55% yield under conventional vs. 72% under microwave conditions) .
Q. How to resolve contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
- Biophysical validation : Use surface plasmon resonance (SPR) to measure direct binding kinetics, reducing false positives from indirect assays.
- Structural analogs : Compare activity with derivatives lacking the thiazole ring to isolate functional groups responsible for variability .
Q. What experimental strategies can assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via LC-MS.
- Metabolic stability : Use liver microsomes (human/rat) to identify major metabolites.
- Storage recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis, as suggested for related piperazines .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents like -Br (replacing -Cl) or -OCH3 (replacing -CF3) on the pyridine ring.
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate ring electronics.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align active/inactive analogs and identify critical interaction points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
